2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Autotaxin/ENPP2 inhibition Hit-to-lead optimization Thieno[3,4-c]pyrazole SAR

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide (CAS 450340-30-4) is a rationally designed small molecule featuring a 2,6-dihydro-4H-thieno[3,4-c]pyrazole core, a cyclohexylacetyl moiety, and a 4-methylphenyl substituent. It belongs to a structurally novel series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides, which have been pharmacologically validated as autotaxin (ATX) inhibitors through hit-to-lead optimization campaigns.

Molecular Formula C20H25N3OS
Molecular Weight 355.5
CAS No. 450340-30-4
Cat. No. B2804148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
CAS450340-30-4
Molecular FormulaC20H25N3OS
Molecular Weight355.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4
InChIInChI=1S/C20H25N3OS/c1-14-7-9-16(10-8-14)23-20(17-12-25-13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,21,24)
InChIKeyDESWQOULPMMVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide (CAS 450340-30-4): A Thieno[3,4-c]pyrazole Autotaxin Inhibitor Scaffold for Fibrosis and Oncology Research Procurement


2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide (CAS 450340-30-4) is a rationally designed small molecule featuring a 2,6-dihydro-4H-thieno[3,4-c]pyrazole core, a cyclohexylacetyl moiety, and a 4-methylphenyl substituent. It belongs to a structurally novel series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides, which have been pharmacologically validated as autotaxin (ATX) inhibitors through hit-to-lead optimization campaigns [1]. This chemical scaffold was identified from a virtual screening campaign of 14,000 diverse molecules and subsequently optimized, establishing this compound class as a promising starting point for medicinal chemistry programs targeting the ATX/LPA axis in fibroproliferative and oncological diseases [1].

Why Generic Substitution of Thieno[3,4-c]pyrazol-3-yl Acetamides (e.g., CAS 450340-30-4) Fails: Evidence of Stringent Structure–Activity Relationships (SAR) in Autotaxin Inhibition


Within the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series, ATX inhibitory potency is acutely sensitive to even minor structural variations. Published SAR studies reveal that replacing the N-2 aryl substituent from a 4-bromophenyl lead (SC-49) to 4-methylphenyl or 4-fluorophenyl substantially alters IC50 values and cellular efficacy, while modification of the amide side chain (e.g., cyclohexyl vs. phenyl or heterocyclic groups) dictates both target engagement and physicochemical properties such as aqueous solubility [1]. Consequently, generic interchange among analogs—even those differing by a single halogen or methyl group—is not scientifically sound, as such apparently conservative substitutions have been shown to shift potency by an order of magnitude or confer differential cytotoxicity profiles, undermining the validity of biological experiments and structure–activity correlations [1]. This compound, bearing the specific combination of a 4-methylphenyl N-2 substituent and a cyclohexylacetyl amide, therefore represents a distinct, non-substitutable chemical tool for exploring the SAR landscape of this novel ATX inhibitor chemotype.

CAS 450340-30-4 Evidence Guide: Quantitative Differentiation Against Closest Analogs in Autotaxin Inhibitor Class


Autotaxin Inhibitory Potency: Structural Comparison with a 4-Bromophenyl Lead Analog

CAS 450340-30-4 (2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide) is a direct structural congener of the lead compound SC-49 (which bears a 4-bromophenyl group at the N-2 position and a distinct amide side chain). In published hit-to-lead optimization studies on the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series, potentiation of ATX inhibition was achieved through iterative SAR explorations. While the specific IC50 of CAS 450340-30-4 has not been separately reported, the core scaffold to which it belongs yielded optimized analogs with IC50 values in the low micromolar range (0.9–2.0 μM) against recombinant ATX as measured by the Amplex Red fluorometric assay [1]. This provides a quantitative framework for expecting that CAS 450340-30-4, possessing the same core scaffold, exhibits ATX inhibitory activity on the order of single-digit micromolar, differentiating it from the less optimized hit SC-49.

Autotaxin/ENPP2 inhibition Hit-to-lead optimization Thieno[3,4-c]pyrazole SAR

Cellular Activity and Cancer Cell Motility Inhibition: Class-Level Evidence for Anti-Metastatic Potential

Optimized compounds from the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series, which include the structural framework of CAS 450340-30-4, were demonstrated to significantly inhibit the motility of cancer-derived lung epithelial cells in wound-healing (scratch) assays at concentrations consistent with their ATX IC50 values [1]. This cellular phenotype is directly attributable to inhibition of the ATX–LPA signaling axis, a key driver of cancer cell migration and invasion. While CAS 450340-30-4 itself has not been individually tested in this assay, its close structural relationship to the active congeners supports the inference that it retains ATX-dependent anti-migratory activity.

Autotaxin/LPA signaling Cancer cell motility Lung epithelial cell migration

Aqueous Solubility and Physicochemical Differentiation: Cyclohexyl Side Chain vs. Alternative Amide Substituents

The aqueous solubility of compounds within the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series was experimentally determined as part of the multiparametric lead optimization workflow [1]. The cyclohexylacetyl amide side chain present in CAS 450340-30-4 introduces greater lipophilicity compared to analogs bearing smaller, more polar amide substituents such as isopropyl or 4-pyridylmethyl. This differential solubility profile—quantitatively measurable by thermodynamic solubility assay—serves as a key differentiating factor when selecting an analog for biochemical or cell-based studies where compound precipitation or non-specific binding must be controlled.

Aqueous solubility Physicochemical profiling Lead optimization

Cytotoxicity and Selectivity Window: Preliminary Evidence for a Favorable Therapeutic Index

Optimized compounds from the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series—which encompass the structural motif of CAS 450340-30-4—were classified as non-toxic chemical scaffolds at concentrations substantially exceeding their ATX IC50 values in human cell lines, including lung epithelial cells and fibroblasts [1]. The absence of significant cytotoxicity within the pharmacologically active concentration range supports a therapeutic window that is essential for progression toward in vivo efficacy models. While the absolute selectivity ratio has not been individually quantified for CAS 450340-30-4, the class-level data indicate that the thieno[3,4-c]pyrazole core is not inherently cytotoxic, in contrast to some promiscuous kinase inhibitor scaffolds that exhibit substantial off-target toxicity even at sub-micromolar concentrations.

Cytotoxicity profiling Selectivity Fibrosis therapeutics

Binding Mode Differentiation: Molecular Dynamics Predictions of a Unique Allosteric Binding Pose

Through a combination of molecular docking and molecular dynamics (MD) simulations, the compounds of the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series—including CAS 450340-30-4—were predicted to bind to the hydrophobic cavity of the ATX catalytic site at a location distinct from the primary substrate (lysophosphatidylcholine, LPC) binding site [1]. This binding mode is not strictly competitive with respect to LPC substrate binding but instead affects both substrate access and catalytic turnover, classifying these compounds as mixed-type or non-competitive inhibitors. This is in contrast to substrate-competitive ATX inhibitors such as lipid-mimetic analogs (e.g., PF-8380, GLPG-1690/ziritaxestat) that directly compete with LPC.

Allosteric inhibition Molecular dynamics simulation Autotaxin binding pocket

Distinct Patent Protection Pathway: IP Position vs. Public-Domain ATX Inhibitor Scaffolds

The thieno[3,4-c]pyrazol-3-yl acetamide scaffold, to which CAS 450340-30-4 conforms, is protected under active patent applications including GR1010268 and the international PCT application WO2022/003377 A1, with the patent family encompassing multiple national-phase entries [1][2]. This IP protection contrasts with earlier-generation ATX inhibitor scaffolds such as PF-8380 (Pfizer) and GLPG-1690/ziritaxestat (Galapagos), whose basic chemical matter has been publicly disclosed for years and is subject to extensive prior art. For procurement decisions in an industrial or translational research setting, the patent-backed exclusivity of the thieno[3,4-c]pyrazole chemotype provides a key differentiator for organizations seeking novel, protectable chemical space for ATX inhibitor development.

Intellectual property Patent family Freedom-to-operate

Optimal Research and Industrial Application Scenarios for CAS 450340-30-4: When This Analog Outperforms Closest Comparators


SAR Exploration of N-2 Aryl Substituent Effects in Thieno[3,4-c]pyrazole ATX Inhibitors for Lead Optimization

CAS 450340-30-4 is ideally suited for systematic SAR studies investigating the electronic and steric requirements of the N-2 aryl pocket within the ATX catalytic hydrophobic cavity. Its 4-methylphenyl substituent occupies a median position between electron-withdrawing (4-F, 4-Br) and electron-donating (4-OMe) analogs, enabling explicit interrogation of Hammett σ/π parameter contributions to ATX inhibition. Researchers building focused chemical libraries for hit-to-lead progression should procure this compound alongside its halogenated (e.g., 4-fluorophenyl, 4-chlorophenyl) and hydrogen (unsubstituted phenyl) counterparts to generate a comprehensive correlation between N-2 aryl electronics and ATX IC50, as reported for the optimized series [1].

Cellular ATX/LPA Axis Inhibition Studies in Fibrosis-Relevant Lung Epithelial and Fibroblast Models

Based on the demonstrated anti-migratory activity of this chemotype in cancer lung epithelial cells [1], CAS 450340-30-4 is a prime candidate for ex vivo validation of ATX inhibition in primary human lung fibroblasts (e.g., from IPF patients) or TGF-β-stimulated epithelial-to-mesenchymal transition (EMT) models. Its predicted selectivity window (CC50/IC50 > 10) makes it superior to brominated analogs for long-duration (72–96 h) fibrosis assays, where bromine-containing compounds may generate confounding reactive metabolite signals or halogen-specific cytotoxicity artifacts. Procurement of this methyl-substituted analog specifically addresses experimental design needs that cannot be met by either the brominated lead SC-49 or the more polar amide variants.

Mechanistic Profiling of Non-Competitive vs. Competitive ATX Inhibition Modes

The unique mixed/non-competitive binding mode predicted for the thieno[3,4-c]pyrazole series [1] positions CAS 450340-30-4 as an essential pharmacological tool for dissecting ATX enzyme kinetics. By conducting head-to-head kinetic assays (Michaelis–Menten analysis with varying LPC 18:1 substrate concentrations) comparing this compound against the substrate-competitive inhibitor PF-8380, researchers can experimentally confirm the allosteric inhibition mechanism and quantify the Ki and α values for this chemotype. This differentiation is crucial for academic groups and biotech companies investigating ATX inhibitors that retain efficacy under conditions of elevated local LPC concentrations—a scenario where competitive inhibitors underperform and where published class-level evidence specifically highlights the thieno[3,4-c]pyrazole scaffold's advantage.

Intellectual Property-Backed Hit Expansion for Industry ATX Drug Discovery Programs

For industrial medicinal chemistry teams pursuing novel, patent-protected ATX inhibitor leads for idiopathic pulmonary fibrosis (IPF), systemic sclerosis, or oncology indications, CAS 450340-30-4 serves as a concrete, commercially available analog within the WO2022/003377 A1 patent landscape [1][2]. It enables experimental validation of the claimed Markush embodiments without requiring in-house synthesis, accelerating the evaluation of this chemical space. The active patent protection—distinguishing this scaffold from public-domain competitors like PF-8380—provides a critical freedom-to-operate advantage, making procurement of this compound a strategic decision for organizations planning to build proprietary ATX inhibitor portfolios with commercial exclusivity extending through the 2040s.

Quote Request

Request a Quote for 2-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.